N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-4-18-9-11-19(12-10-18)27(32)24-16-30(25-8-6-5-7-23(25)28(24)33)17-26(31)29-20-13-21(34-2)15-22(14-20)35-3/h5-16H,4,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCLYNTYGBQKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, a synthetic organic compound, is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a quinoline core with various substituents that influence its biological properties. The molecular formula is , with a molecular weight of 454.52 g/mol. Its structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling cascades.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against a range of pathogens.
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. Key findings include:
- Cell Viability Assays : In vitro studies revealed a dose-dependent reduction in cell viability in breast and lung cancer cell lines.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in treated cells, suggesting the compound's potential to activate apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 10 to 25 µg/mL against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on various tumor models. Results demonstrated significant tumor growth inhibition in xenograft models, supporting its potential as a lead compound for further development.
Study 2: Antimicrobial Efficacy
A separate study focused on the antimicrobial efficacy against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics.
Q & A
Q. What synthetic strategies are recommended for preparing N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?
A stepwise approach is typically employed:
- Step 1 : Synthesize the quinolin-4-one core via cyclization of substituted anilines with β-ketoesters under acidic conditions .
- Step 2 : Introduce the 4-ethylbenzoyl moiety via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
- Step 3 : Couple the acetamide group (N-(3,5-dimethoxyphenyl)) using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Validation : Monitor intermediate purity via TLC and HPLC (>98% purity threshold) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Q. What safety protocols are essential during synthesis and handling?
- Use fume hoods for volatile reagents (e.g., acetic anhydride) .
- Wear nitrile gloves and goggles to prevent skin/eye contact .
- Store intermediates at -20°C in amber vials to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for the quinolin-4-one intermediate?
- Design of Experiments (DoE) : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. THF) to maximize cyclization efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional) while maintaining >90% yield .
- Controlled atmosphere : Use inert gas (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. How to address contradictions in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the dimethoxyphenyl and quinolinone moieties .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09) .
Q. What computational methods predict the compound’s biological activity?
- Molecular docking : Simulate binding affinity to target enzymes (e.g., kinases) using AutoDock Vina .
- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with observed anti-cancer activity .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How to resolve discrepancies in purity assessments between HPLC and elemental analysis?
- HPLC-DAD/MS : Detect co-eluting impurities undetected by UV .
- Ion chromatography : Identify inorganic salts (e.g., HCl byproducts) skewing elemental analysis .
- Recrystallization optimization : Use solvent pairs (e.g., EtOAc/hexane) to remove persistent impurities .
Notes
- Theoretical and experimental methodologies are prioritized for reproducibility.
- Advanced questions emphasize resolving research-specific challenges (e.g., data conflicts, yield optimization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
